2',2'-Difluoro-2'-deoxyuridine-13C2,15N2 synthesis protocol
2',2'-Difluoro-2'-deoxyuridine-13C2,15N2 synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂
Executive Summary: This guide provides a comprehensive, research-grade protocol for the chemical synthesis of 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂. This isotopically labeled nucleoside is the primary metabolite of the widely used chemotherapeutic agent, Gemcitabine, and serves as an invaluable internal standard for pharmacokinetic studies, metabolism monitoring, and quantitative bioanalysis by mass spectrometry.[1][2][3] The narrative herein is structured from the perspective of a senior application scientist, emphasizing not only the procedural steps but also the underlying chemical logic, critical parameters, and validation methods. The described methodology follows a robust convergent synthesis strategy, which involves the preparation of two key intermediates: a protected 2-deoxy-2,2-difluororibose derivative and the isotopically labeled [¹³C₂,¹⁵N₂]-uracil base. These precursors are subsequently coupled to form the protected nucleoside, which is then deprotected to yield the final, high-purity product. This document is intended for researchers, chemists, and drug development professionals with a background in organic synthesis.
Introduction and Strategic Overview
The Significance of 2',2'-Difluoro-2'-deoxyuridine (dFdU)
Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC) is a cornerstone antimetabolite drug used in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[4][5] Upon administration, gemcitabine is rapidly metabolized in the liver and bloodstream by cytidine deaminase, which converts it into its main and less active metabolite, 2',2'-difluoro-2'-deoxyuridine (dFdU).[3][6] Understanding the pharmacokinetics of gemcitabine and the formation and clearance of dFdU is critical for optimizing dosing regimens and managing toxicity.
The Imperative of Stable Isotope Labeling (SIL)
Stable isotope-labeled (SIL) analogues of drug molecules and their metabolites are essential tools in modern drug development.[1] Specifically, 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ is an ideal internal standard for quantification assays using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][7] Its chemical properties are virtually identical to the unlabeled analyte, ensuring co-elution during chromatography, while its distinct mass allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.[8][9] The incorporation of both ¹³C and ¹⁵N isotopes provides a significant mass shift, moving the standard out of the range of natural isotopic abundance of the unlabeled compound and enhancing analytical certainty.[10]
A Convergent Synthetic Strategy
The synthesis of complex molecules like fluorinated nucleosides is often best approached using a convergent strategy.[11] This approach, which we will detail, involves the independent synthesis of the complex carbohydrate (the difluorosugar) and the heterocyclic base (the labeled uracil). These two fragments are then joined in a key final step. This strategy offers several advantages:
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Efficiency: It allows for the parallel construction of building blocks, shortening the overall linear sequence.
-
Flexibility: Modifications to either the sugar or the base can be made without re-synthesizing the entire molecule.
-
Yield Maximization: Precious, isotopically labeled materials are introduced at a late stage, maximizing their incorporation into the final product and minimizing waste.[12][13]
The overall workflow is visualized below.
Caption: High-level workflow for the convergent synthesis of dFdU-¹³C₂,¹⁵N₂.
Synthesis of Key Precursors
The success of the convergent strategy hinges on the efficient preparation of its constituent parts.
Pathway 1: Synthesis of [¹³C₂,¹⁵N₂]-Uracil
The introduction of the stable isotopes occurs here. The pyrimidine ring is constructed using isotopically labeled starting materials. A common and effective method is the condensation of labeled urea with a three-carbon electrophile.
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon), combine [¹³C,¹⁵N₂]-Urea (1.0 eq) with 3,3-diethoxypropionate (1.1 eq) in absolute ethanol.
-
Base-Mediated Cyclization: Add a solution of sodium ethoxide in ethanol (25% w/v, 2.5 eq) dropwise at 0 °C.
-
Reflux: After the addition is complete, warm the mixture to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to pH 2-3. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water and then cold ethanol. Dry the resulting white solid under high vacuum to yield [¹³C₂,¹⁵N₂]-Uracil. Characterize by mass spectrometry to confirm isotopic incorporation.
Pathway 2: Synthesis of 3,5-Di-O-benzoyl-2-deoxy-2,2-difluororibofuranosyl Mesylate
This pathway prepares the fluorinated sugar moiety, activated for the subsequent coupling reaction. The synthesis often begins from D-glyceraldehyde or a related chiral precursor.[13] The introduction of the two fluorine atoms is a critical challenge in the synthesis of gemcitabine and its analogues.[5][13]
Step-by-Step Protocol (Adapted from literature[13]):
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Lactone Formation: Start with commercially available 2-deoxy-2,2-difluoro-D-ribono-γ-lactone. Protect the hydroxyl groups at the 3 and 5 positions using benzoyl chloride (2.2 eq) and pyridine in dichloromethane (DCM) at 0 °C to room temperature.
-
Lactone Reduction: After purification, reduce the resulting 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibonolactone with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at -78 °C in anhydrous toluene to form the corresponding lactol (a hemiacetal).
-
Activation: The anomeric hydroxyl group of the lactol is then activated for nucleophilic attack. This is achieved by reacting the lactol with methanesulfonyl (mesyl) chloride and a base like triethylamine in anhydrous DCM at 0 °C. This reaction yields a mixture of anomers of the desired glycosyl mesylate.
-
Purification: The crude mesylate is purified by silica gel chromatography. This intermediate is often used immediately in the next step due to its potential instability.
Convergent Assembly and Final Processing
This section details the core coupling reaction, followed by deprotection and purification to yield the target molecule.
N-Glycosylation: Coupling the Fragments
The key bond-forming step is the creation of the N-glycosidic linkage between the activated sugar and the labeled uracil base. To enhance its nucleophilicity, the uracil base is typically silylated in situ.
Caption: The N-Glycosylation coupling reaction scheme.
Step-by-Step Protocol:
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Silylation of Uracil: In a flame-dried flask under argon, suspend [¹³C₂,¹⁵N₂]-Uracil (1.0 eq) in hexamethyldisilazane (HMDS). Add a catalytic amount of ammonium sulfate and heat the mixture to reflux until the solution becomes clear (typically 4-6 hours), indicating the formation of the persilylated uracil.
-
Removal of Excess HMDS: Remove the excess HMDS under high vacuum. The resulting silylated uracil is a viscous oil that should be kept under an inert atmosphere.
-
Coupling Reaction: Dissolve the silylated uracil in anhydrous acetonitrile. In a separate flask, dissolve the 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibofuranosyl mesylate (0.9 eq) in anhydrous acetonitrile. Cool the uracil solution to 0 °C and add the sugar solution.
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by LC-MS. The formation of a mixture of α and β anomers is expected.[13]
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Deprotection and Purification
The final steps involve removing the benzoyl protecting groups and purifying the desired β-anomer.
Step-by-Step Protocol:
-
Ammonolysis: Dissolve the crude protected nucleoside from the previous step in methanol saturated with ammonia gas at 0 °C. Seal the reaction vessel and stir at room temperature for 24 hours.
-
Concentration: Remove the solvent under reduced pressure. The crude product will contain the desired 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ as well as benzamide by-product.
-
Final Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column with a water/acetonitrile gradient is typically effective for separating the product from impurities and the undesired α-anomer.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain 2',2'-Difluoro-2'-deoxyuridine-¹³C₂,¹⁵N₂ as a white solid.
Quality Control and Characterization
To ensure the identity, purity, and isotopic enrichment of the final product, a suite of analytical techniques must be employed. This validation is essential for its use as a quantitative internal standard.[7]
| Parameter | Method | Expected Result |
| Identity & Isotopic Enrichment | High-Resolution Mass Spectrometry (HRMS) - ESI+ | Calculated m/z for C₈¹³CH₁₁F₂¹⁵N₂O₅ [M+H]⁺: 268.06. Observed m/z should be within 5 ppm. The isotopic pattern will confirm the enrichment. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR | Spectra should be consistent with the proposed structure. ¹³C NMR will show enhanced signals for the labeled positions. J-coupling between ¹³C-¹⁵N and ¹³C-¹H will be observable. |
| Chemical Purity | HPLC-UV | ≥98% purity. A single major peak at the expected retention time. |
Field Insights and Critical Considerations
-
Anomeric Selectivity: The glycosylation step is critical for establishing the correct stereochemistry (β-anomer).[14] While this protocol may yield a mixture, the β-anomer is typically the thermodynamic product. Reaction conditions, including solvent and Lewis acid, can influence the anomeric ratio.[13] Final purification by HPLC is essential to isolate the desired isomer.
-
Fluorination Chemistry: The synthesis of the difluorosugar precursor involves handling specialized fluorinating agents and requires expertise in fluorine chemistry. These reactions can be hazardous and must be performed with appropriate safety precautions in a well-ventilated fume hood.
-
Moisture Control: The glycosylation coupling reaction is highly sensitive to moisture. All glassware must be flame- or oven-dried, and anhydrous solvents are mandatory to prevent hydrolysis of the silylated base and the TMSOTf catalyst.
-
Isotopic Scrambling: Throughout the synthesis, conditions that could lead to the loss or scrambling of the isotopic labels must be avoided. The chosen synthetic route is robust in this regard, as the labeled pyrimidine ring is pre-formed and stable to the subsequent reaction conditions.
References
A complete list of references cited in this guide is provided below for further reading and verification.
-
Title: Abstract B32: Synthetic routes to 18F-labeled gemcitabine and related 2'-fluoronucleosides. Source: Molecular Cancer Therapeutics URL: [Link]
-
Title: Gemcitabine | PDF | Organic Synthesis | Chemical Reactions Source: Scribd URL: [Link]
-
Title: Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA Source: ACS Omega URL: [Link]
-
Title: The synthesis of gemcitabine Source: Carbohydrate Research (via PubMed) URL: [Link]
-
Title: Synthesis of Gemcitabine Analogues as Potential Anti-tumor Agents Source: Nucleosides, Nucleotides and Nucleic Acids (via Taylor & Francis Online) URL: [Link]
-
Title: A Linear Synthesis of Gemcitabine Source: ResearchGate URL: [Link]
-
Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: Genes (via PMC) URL: [Link]
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Title: Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA Source: Nucleic Acids Research (via Oxford Academic) URL: [Link]
-
Title: Preparation and Evaluation of ¹⁷⁷Lu-Labeled Gemcitabine: An Effort Toward Developing Radiolabeled Chemotherapeutics for Targeted Therapy Applications Source: Cancer Biotherapy & Radiopharmaceuticals (via PubMed) URL: [Link]
-
Title: Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: The synthesis of gemcitabine Source: CORE URL: [Link]
-
Title: The preparation of ¹³C-¹⁵N-labeled nucleosides and methods for fractionating density-labeled RNA Source: Analytical Biochemistry (via PubMed) URL: [Link]
-
Title: Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies Source: Nucleic Acids Research (via PMC) URL: [Link]
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Title: Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products Source: Arkivoc (via PMC) URL: [Link]
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Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: Molecules (via MDPI) URL: [Link]
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Title: 2',2'-Difluoro-2'-deoxyuridine Source: PubChem URL: [Link]
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